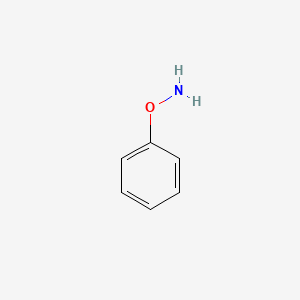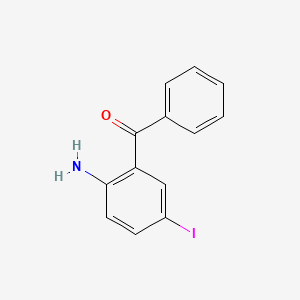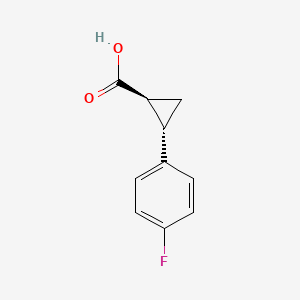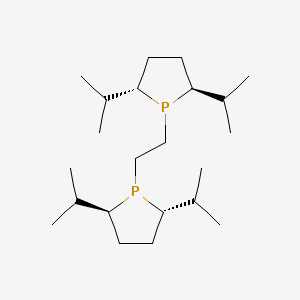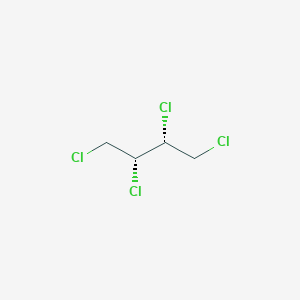
1,2,3,4-TETRACHLOROBUTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachlorobutane is a chloroalkane with the molecular formula C4H6Cl4. It is a butane molecule substituted by chlorine atoms at positions 1, 2, 3, and 4 . This compound is known for its role as a human metabolite and its classification as a volatile organic compound .
Preparation Methods
1,2,3,4-Tetrachlorobutane can be synthesized through various methods. One common synthetic route involves the chlorination of butadiene. The reaction typically occurs in the presence of a catalyst such as ferric chloride supported on a silica gel carrier . The reaction conditions include maintaining a dispersion in an inert liquid solvent and controlling the temperature to ensure the formation of the desired product .
Industrial production methods may involve the use of tubular reactors where gas-phase this compound is reacted with an activated fluorination reagent. The product is then collected, cooled, and liquefied, followed by alkali washing and drying to obtain the final compound .
Chemical Reactions Analysis
1,2,3,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated butane derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Medicine: Research into the compound’s effects on biological systems can provide insights into its potential therapeutic or toxicological properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrachlorobutane involves its interaction with biological molecules. As a chloroalkane, it can undergo metabolic transformations in the human body, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing toxic effects. The specific molecular targets and pathways involved depend on the metabolic context and the presence of other interacting molecules .
Comparison with Similar Compounds
1,2,3,4-Tetrachlorobutane can be compared with other similar chloroalkanes, such as:
1,2,2,4-Tetrachlorobutane: This compound has a different substitution pattern, leading to variations in its chemical properties and reactivity.
1,2,3-Trichlorobutane:
1,1,2,2-Tetrachloroethane: Although structurally different, this compound shares some chemical properties with this compound due to the presence of multiple chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Properties
CAS No. |
52134-24-4 |
|---|---|
Molecular Formula |
C4H6Cl4 |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
(2R,3R)-1,2,3,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
IXZVKECRTHXEEW-QWWZWVQMSA-N |
SMILES |
C(C(C(CCl)Cl)Cl)Cl |
Isomeric SMILES |
C([C@H]([C@@H](CCl)Cl)Cl)Cl |
Canonical SMILES |
C(C(C(CCl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


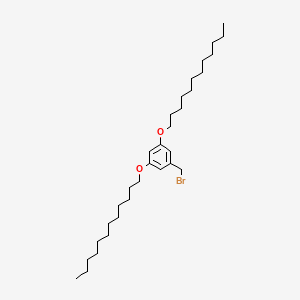
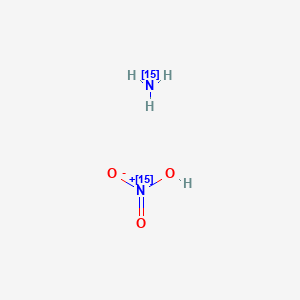
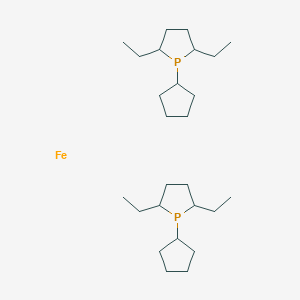
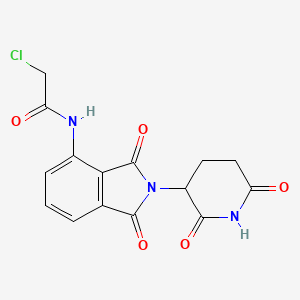
![(11bR)-(2R,5R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine](/img/structure/B3068400.png)
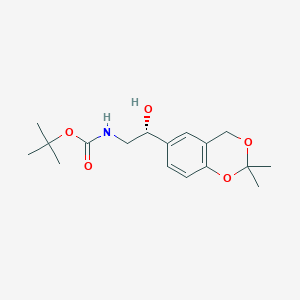


![4-[4-(4-formylphenyl)-2,5-dihexoxyphenyl]benzaldehyde](/img/structure/B3068418.png)
